molecular formula C19H24INO2 B10886077 N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine

N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine

Cat. No.: B10886077
M. Wt: 425.3 g/mol
InChI Key: HPKGLRBRJXXYAO-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and benzyl bromide.

    Benzylation: The hydroxyl group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base like potassium carbonate.

    Reductive Amination: The benzylated intermediate undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the aromatic ring can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The methoxy and benzyl groups can be involved in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Reductive Amination: Utilizes reducing agents like sodium triacetoxyborohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce various substituents at the iodine position, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound’s unique properties can be leveraged in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-METHYLAMINE: Similar structure but with a methyl group instead of a tert-butyl group.

    N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-ETHYLAMINE: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C19H24INO2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C19H24INO2/c1-19(2,3)21-12-15-10-16(20)18(17(11-15)22-4)23-13-14-8-6-5-7-9-14/h5-11,21H,12-13H2,1-4H3

InChI Key

HPKGLRBRJXXYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC

Origin of Product

United States

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